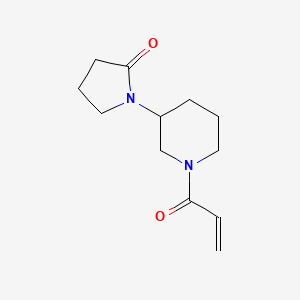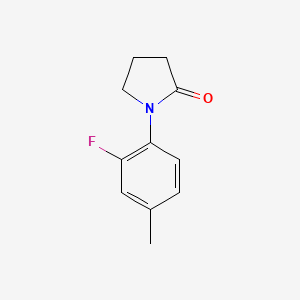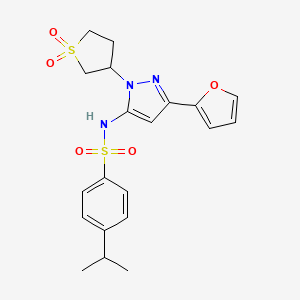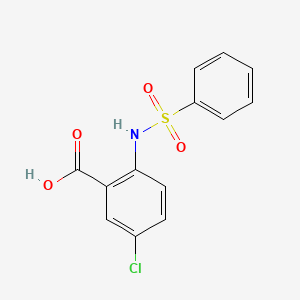![molecular formula C19H21ClN2O3 B2585958 3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1018161-36-8](/img/structure/B2585958.png)
3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol, also known as TAK-659, is a synthetic compound that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural analysis of benzimidazole derivatives, including compounds similar to 3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol, have been conducted to understand their chemical properties. Structural and spectroscopic studies, such as X-ray diffraction and NMR spectroscopy, are utilized to investigate the molecular configuration, electronic structure, and intermolecular interactions. These studies provide insights into the stability and reactivity of these compounds, which are crucial for their potential applications in various scientific fields (Saral, Özdamar, & Uçar, 2017).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of benzimidazole derivatives, including those structurally related to the compound of interest, has shown that these compounds can exhibit significant biological activities. Studies involving the synthesis of derivatives and testing against various pathogens indicate their potential as antimicrobial agents. Additionally, their antioxidant activity, often evaluated using methods like DPPH and ABTS assays, suggests their utility in combating oxidative stress (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Photochemical Applications
The photochemistry of compounds similar to this compound has been explored for their potential applications in synthetic organic chemistry. Studies demonstrate how these compounds undergo photoreactions, leading to the formation of new chemical structures with high selectivity. This aspect opens up possibilities for their use in photo-induced synthesis processes (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Catalytic Applications
Investigations into the catalytic uses of related compounds have been conducted, highlighting their efficiency in processes such as transfer hydrogenation. The synthesis of ionic compounds and their application in catalysis showcases the versatility of benzimidazole derivatives in facilitating chemical reactions, which could be beneficial in industrial and pharmaceutical chemistry (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Antifungal and Antibacterial Effects
The antibacterial and antifungal effects of benzimidazole derivatives are of considerable interest in the development of new antimicrobial agents. Synthesis and characterization of these compounds, followed by evaluation of their activity against a range of pathogens, indicate their potential in addressing microbial resistance and infection control (Tavman, Ikiz, Bagcigil, Özgür, & Ak, 2009).
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-9-15(7-8-16(13)20)25-11-14(23)10-22-18-6-4-3-5-17(18)21-19(22)12-24-2/h3-9,14,23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKVZUDACVEBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)

![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)


![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)


![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)